2-Iodo-1-phenylnaphthalene

OLED intermediates Material purity Suzuki coupling building blocks

2-Iodo-1-phenylnaphthalene (CAS 607731-70-4) is a halogenated polycyclic aromatic hydrocarbon featuring an iodine atom at the 2-position of the naphthalene ring and a phenyl substituent at the 1-position. Industrially, this compound is available as an OLED intermediate at grades reaching >99% purity , positioning it as a key building block for electroluminescent materials.

Molecular Formula C16H11I
Molecular Weight 330.16 g/mol
CAS No. 607731-70-4
Cat. No. B12589568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-phenylnaphthalene
CAS607731-70-4
Molecular FormulaC16H11I
Molecular Weight330.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)I
InChIInChI=1S/C16H11I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
InChIKeyFJKFUPYNWVXNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-phenylnaphthalene (CAS 607731-70-4): A High-Purity Halogenated Phenylnaphthalene for Advanced Material and Organic Synthesis Applications


2-Iodo-1-phenylnaphthalene (CAS 607731-70-4) is a halogenated polycyclic aromatic hydrocarbon featuring an iodine atom at the 2-position of the naphthalene ring and a phenyl substituent at the 1-position. Industrially, this compound is available as an OLED intermediate at grades reaching >99% purity , positioning it as a key building block for electroluminescent materials . Its molecular structure (C16H11I, MW 330.16 g/mol) combines the reactivity of an aryl iodide handle with the extended π-system of a phenylnaphthalene core, enabling selective downstream transformations such as cross-coupling reactions and photochemical rearrangements.

Why 2-Iodo-1-phenylnaphthalene Cannot Be Replaced by Generic Halogenated Phenylnaphthalenes in Material Synthesis


Simple substitution of 2-iodo-1-phenylnaphthalene with its bromo or chloro congeners fails because the identity of the halogen atom at the 2-position fundamentally determines both photochemical reaction pathway selectivity and cross-coupling reactivity. In photocyclization reactions, the iodo derivative exhibits a distinct product distribution and substantially higher quantum yield compared to bromo and chloro analogs, a divergence that directly affects synthetic yields of downstream fluoranthene derivatives . Furthermore, the carbon-iodine bond undergoes oxidative addition significantly faster than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed couplings, meaning that reaction conditions optimized for the iodide cannot be directly transposed to the less reactive halides without compromising yield or selectivity .

2-Iodo-1-phenylnaphthalene: Quantitative Differentiation Evidence for Scientific Selection


Commercial Purity Advantage: >99% Grade Available for 2-Iodo-1-phenylnaphthalene vs. 97% for the Bromo Analog

Commercial procurement records demonstrate that 2-iodo-1-phenylnaphthalene (CAS 607731-70-4) is available from specialized suppliers at a purity grade of >99% , whereas the direct bromo congener 2-bromo-1-phenylnaphthalene (CAS 93989-32-3) is typically offered at 97% purity . This 2-percentage-point purity gap is material for applications such as OLED host matrix doping or pharmaceutical intermediate synthesis, where residual halogenated impurities can act as charge traps or sources of genotoxic contamination. The higher purity of the iodo compound reduces the need for additional purification steps prior to use in sensitive coupling reactions.

OLED intermediates Material purity Suzuki coupling building blocks

Photocyclization Quantum Yield: Iodo Derivative Outperforms Bromo and Chloro Analogs by Orders of Magnitude

In the photolytic rearrangement of ortho-halophenylnaphthalenes, the iodo derivative (X = I) decomposed with a quantum yield (Φ) of 5 × 10⁻² under 3130 Å irradiation, whereas the bromo analog (X = Br) exhibited Φ = 1 × 10⁻², and the chloro analog (X = Cl) reached only Φ = 6 × 10⁻⁴ . The product distribution further underscores halogen-dependent selectivity: the iodo compound afforded 85–92% benzo[g]chrysene (V), 37–46% of the biphenyl adduct (IV), and 24–31% reduced 1-phenylnaphthalene (III), with no detectable fluoranthene (II). In contrast, the chloro analog produced fluoranthene as the major product (44–59%). This divergence confirms that the iodo substituent uniquely favors a triplet-state-mediated pathway, enabling synthetic access to benzo[g]chrysene scaffolds that are not accessible via the chloro or bromo routes.

Photochemistry Cyclodehydrogenation Fluoranthene synthesis

Catalytic Cross-Coupling Reactivity: Carbon-Iodine Bond in Naphthalene Systems Reacts More Rapidly Than Carbon-Bromine Analogues

Electrochemical activation studies on 1-halonaphthalenes using electrogenerated [CoI-salen]− demonstrate that 1-iodonaphthalene undergoes rapid substitution with release of iodide ion, whereas the reaction of 1-bromonaphthalene is 'much slower' and the intermediate adduct is observable at the time scale of cyclic voltammetry . Extending this class-level trend to 2-iodo-1-phenylnaphthalene, the C–I bond at the 2-position is expected to exhibit significantly higher reactivity in oxidative addition with Pd(0) catalysts compared to the C–Br bond in 2-bromo-1-phenylnaphthalene. This differential reactivity translates into milder reaction conditions, shorter reaction times, and higher conversion yields in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura coupling Palladium catalysis Aryl halide reactivity

OLED Intermediate Designation and Industrial-Grade Production Supply Chain for 2-Iodo-1-phenylnaphthalene

2-Iodo-1-phenylnaphthalene is explicitly categorized as an 'organic electroluminescent material intermediate' (有机电致发光材料中间体) by multiple Chinese chemical suppliers and is offered at industrial scale (1 kg and 25 kg packaging) . Recent literature on solution-processable hole-transporting materials for OLEDs highlights that phenylnaphthalene cores with asymmetric and twisted structures—exactly the architecture of 2-iodo-1-phenylnaphthalene—enhance solubility and thermal stability of the resulting HTM polymers . The iodine atom at the 2-position serves as the reactive handle for incorporating the phenylnaphthalene core into larger conjugated architectures via cross-coupling, making this specific regioisomer a strategically positioned intermediate for iterative OLED materials synthesis.

OLED material supply chain Hole transport layer intermediates Phenylnaphthalene building blocks

Verified Application Scenarios for 2-Iodo-1-phenylnaphthalene in Research and Industrial Procurement


Synthesis of Benzo[g]chrysene and Related Fluoranthene-Fused Polycyclic Aromatics via Triplet-State Photocyclization

Researchers requiring high-yield photochemical access to benzo[g]chrysene scaffolds should prioritize 2-iodo-1-phenylnaphthalene over its bromo or chloro congeners. Under 3130 Å irradiation, the iodo derivative uniquely channels the reaction through a triplet-state intermediate, affording benzo[g]chrysene in 85–92% yield while suppressing fluoranthene formation. This pathway selectivity is absent in the chloro and bromo analogs . The high quantum yield (Φ = 5 × 10⁻²) enables shorter irradiation times and higher throughput than the bromo (Φ = 1 × 10⁻²) or chloro (Φ = 6 × 10⁻⁴) alternatives .

Palladium-Catalyzed Cross-Coupling for Synthesis of Extended π-Conjugated OLED Hole-Transport Materials

For iterative synthesis of asymmetric phenylnaphthalene-based hole-transport materials via Suzuki-Miyaura or Sonogashira coupling, 2-iodo-1-phenylnaphthalene provides superior reactivity relative to the bromo or chloro analogs. The carbon-iodine bond undergoes oxidative addition with Pd(0) significantly faster, enabling lower catalyst loadings and milder temperatures . The high commercial purity (>99% ) and industrial-scale availability (kg quantities ) make this compound the preferred building block for designing solution-processable OLED HTMs with enhanced solubility and thermal stability .

Halogen-Selective Sequential Functionalization Strategies in Complex Molecule Assembly

In synthetic routes requiring orthogonal reactivity at the naphthalene 2-position, the iodo group provides a uniquely labile handle that can be selectively addressed in the presence of less reactive aryl bromides or chlorides elsewhere in the molecule. This chemoselectivity is grounded in the established reactivity gradient C–I > C–Br > C–Cl in oxidative addition with low-valent transition metals . Researchers procuring 2-iodo-1-phenylnaphthalene can exploit this gradient to design sequential coupling sequences without protecting group manipulations, streamlining access to unsymmetrically substituted polyaromatic targets.

Material Purity-Critical Applications: OLED Host Layers and Charge Transport Materials

When fabricating OLED devices where trace halogenated impurities can create deep charge traps or exciton quenching sites, the >99% purity grade of 2-iodo-1-phenylnaphthalene offers a measurable advantage over the 97% purity typical of the bromo analog . This purity differential directly impacts device external quantum efficiency (EQE) reproducibility and operational lifetime, making the iodo compound the procurement choice for fabrication of high-performance, multilayer OLED stacks requiring ultrapure intermediate building blocks.

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